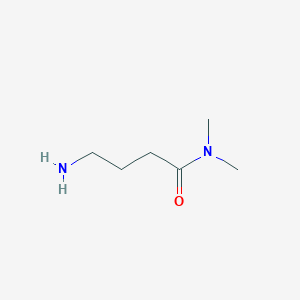

4-Amino-N,N-dimethylbutanamide

Description

Research Context and Significance in Contemporary Chemical Science

4-Amino-N,N-dimethylbutanamide, with the chemical formula C6H14N2O, belongs to the class of butanamides, which are derivatives of butanoic acid. nih.gov Its structure is characterized by a four-carbon chain with a terminal primary amino group and an N,N-dimethylated amide functional group. nih.gov The presence of both a primary amine and a tertiary amide group imparts the molecule with distinct chemical properties, including potential for hydrogen bonding and acting as a versatile chemical building block.

In the broader context of chemical science, the significance of amino-substituted amides like this compound lies in their utility as intermediates in organic synthesis and as scaffolds for the development of biologically active molecules. chemimpex.com The primary amino group can be readily modified, allowing for the construction of more complex chemical entities. smolecule.com

Evolution of Research Perspectives on Amino-Substituted Butanamides

Research into amino-substituted butanamides has evolved significantly over the years. Initially, the focus was on their fundamental synthesis and characterization. However, the discovery of their potential as bioactive molecules has shifted the research landscape. A significant area of investigation has been their role as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are important in the management of type 2 diabetes. ijpsonline.com Although much of this research has focused on 3-amino-N-substituted-4-(substituted phenyl) butanamides, it has established the butanamide scaffold as a viable framework for enzyme inhibition. ijpsonline.com

Furthermore, research has expanded to explore the anti-inflammatory properties of butanamide derivatives. For instance, novel benzoxazoles containing a 4-amino-butanamide moiety have been synthesized and shown to inhibit the expression of inflammatory cytokines. nih.gov This highlights a growing interest in the therapeutic potential of this class of compounds.

Current Frontiers and Emerging Research Directions in Chemical Biology and Materials Science

The future of research into this compound and its analogues appears promising, with emerging directions in both chemical biology and materials science.

In chemical biology , the focus is likely to continue on the development of new therapeutic agents. The structural features of amino-substituted butanamides make them attractive candidates for designing enzyme inhibitors and modulators of protein-protein interactions. sigmaaldrich.com The ability to introduce various substituents onto the butanamide backbone allows for the fine-tuning of their biological activity and selectivity.

In materials science , while direct research on this compound is limited, related bifunctional molecules are used in the synthesis of polymers and specialty materials. vulcanchem.com The primary amino and amide groups could potentially be used to create novel polymers with specific properties. For example, the amino group can act as a monomer in the production of polyamides. vulcanchem.com

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis. The following table summarizes its key physicochemical data, primarily sourced from the PubChem database. nih.gov

| Property | Value | Source |

| Molecular Formula | C6H14N2O | PubChem CID 19261534 nih.gov |

| Molecular Weight | 130.19 g/mol | PubChem CID 19261534 nih.gov |

| IUPAC Name | This compound | PubChem CID 19261534 nih.gov |

| CAS Number | 87639-91-6 | PubChem CID 19261534 nih.gov |

| Canonical SMILES | CN(C)C(=O)CCCN | PubChem CID 19261534 nih.gov |

| InChI Key | DCKBSBDKTQHGQX-UHFFFAOYSA-N | PubChem CID 19261534 nih.gov |

| Physical Form | Solid (for hydrochloride salt) | Sigma-Aldrich sigmaaldrich.com |

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available academic literature, general methods for the synthesis of related butanamides can be inferred. A common approach to forming the amide bond is through the reaction of a suitable carboxylic acid derivative with dimethylamine (B145610).

For example, a plausible synthetic route could involve the reaction of a 4-aminobutanoic acid derivative, where the amino group is protected, with a methylating agent to form the N,N-dimethylamide. Subsequent deprotection of the amino group would yield the final product. The synthesis of related N-substituted butanamides often involves the use of coupling agents to facilitate the amide bond formation between a carboxylic acid and an amine. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8(2)6(9)4-3-5-7/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKBSBDKTQHGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598221 | |

| Record name | 4-Amino-N,N-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87639-91-6 | |

| Record name | 4-Amino-N,N-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations

Classical and Contemporary Approaches to 4-Amino-N,N-dimethylbutanamide Synthesis

The construction of this compound can be achieved through several distinct synthetic pathways, ranging from traditional amidation reactions to modern biocatalytic methods.

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis and a primary method for preparing this compound. This typically involves the reaction of a carboxylic acid derivative with an amine. For the target compound, a common approach is the coupling of a 4-aminobutanoic acid precursor, where the primary amine is protected, with dimethylamine (B145610).

A variety of coupling reagents can be employed to facilitate this reaction by activating the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) are effective. nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate or HOBt ester, which is then susceptible to nucleophilic attack by dimethylamine. nih.gov Another common method is the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with dimethylamine to form the amide. khanacademy.org

The choice of solvent, temperature, and base is critical for optimizing reaction yields and minimizing side reactions. A representative amidation strategy is summarized in the table below.

| Carboxylic Acid Precursor | Amine | Coupling System | Solvent | Product | Yield |

| N-Boc-4-aminobutanoic acid | Dimethylamine | EDC, HOBt, DMAP | Acetonitrile | N-Boc-4-Amino-N,N-dimethylbutanamide | Good to High |

| 4-Chlorobutanoyl chloride | Dimethylamine | Triethylamine | Dichloromethane | 4-Chloro-N,N-dimethylbutanamide | High |

This is a representative table based on common amidation methodologies. Specific yields depend on precise reaction conditions.

The direct synthesis of this compound via the hydrolysis of a precursor like N,N-dimethylbutylamine is not a chemically feasible pathway. Hydrolysis reactions involve the cleavage of bonds by water, whereas the conversion of an amine to an amide requires oxidation and carbon-carbon bond formation. N,N-dimethylbutylamine is a tertiary amine that lacks the necessary carbonyl group. nih.govebi.ac.uk

However, hydrolysis is a key step in synthetic routes starting from other precursors, such as nitriles. For instance, the partial hydrolysis of 4-(dimethylamino)butanenitrile could theoretically yield the target amide. This transformation is more commonly achieved using enzymatic methods, as detailed in section 2.1.4.

Rearrangement reactions provide sophisticated routes to complex molecular architectures. The Wolff rearrangement, in particular, is a powerful tool for generating ketene intermediates from α-diazoketones, which can then be trapped by nucleophiles to form carboxylic acid derivatives. nih.govnih.gov

While often applied to the synthesis of cyclic enaminones through intramolecular cyclization, the underlying principle can be adapted for the synthesis of acyclic amides. nih.govresearchgate.net In a hypothetical pathway towards this compound, a suitably substituted diazoketone could undergo a silver-catalyzed Wolff rearrangement to form a ketene. This highly electrophilic intermediate could then be intercepted by dimethylamine in an intermolecular reaction to forge the N,N-dimethylamide moiety. This approach offers a method for one-carbon homologation and amide formation in a single sequence. researchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Nitrile hydratase (NHase) enzymes are particularly effective for the hydration of nitriles to their corresponding amides under mild, aqueous conditions. ebi.ac.ukresearchgate.net These metalloenzymes, which contain either an iron or cobalt catalytic center, have been successfully implemented on an industrial scale for the production of bulk chemicals like acrylamide. nih.gov

The synthesis of this compound can be envisioned via the enzymatic hydration of 4-(dimethylamino)butanenitrile. The NHase enzyme would catalyze the addition of a water molecule across the carbon-nitrogen triple bond of the nitrile group, yielding the desired amide product with high specificity and often under ambient temperature and neutral pH. nih.govmdpi.com This method avoids the harsh reagents and conditions associated with chemical hydrolysis, preventing potential side reactions and decomposition of the substrate or product. researchgate.net

| Enzyme Type | Substrate | Key Conditions | Product | Catalyst Productivity | Reference |

| Nitrile Hydratase (e.g., from Rhodococcus sp.) | 2-Amino-2,3-dimethylbutyronitrile | 10°C, pH 9.3, Biphasic system | 2-Amino-2,3-dimethylbutyramide (ADBA) | 12.3 g product / g catalyst | nih.gov |

This table presents data for the synthesis of ADBA, a structurally related amino amide, to illustrate the potential of Nitrile Hydratase catalysis.

Functional Group Interconversions and Selective Reactions

The chemical character of this compound is defined by its two key functional groups: the terminal primary amine and the internal tertiary amide.

Hydrolysis: The tertiary amide bond in this compound is generally stable. However, like most amides, it can be cleaved through hydrolysis under vigorous acidic or basic conditions at elevated temperatures to yield 4-aminobutanoic acid and dimethylamine. The stability of N-acyl amino acid amides can be surprisingly low under mildly acidic conditions, where the rate of hydrolysis is influenced by the electronic nature of groups located several bonds away from the cleavage site. nih.gov In the case of this compound, protonation of the terminal amino group under acidic conditions could potentially influence the stability of the nearby amide bond.

Amide Formation: While the molecule itself is an amide, its primary amino group is a reactive nucleophile that can readily participate in further amide bond formation. The reaction of this compound with a carboxylic acid or an acyl chloride will result in the acylation of the primary amine. This transformation yields a new molecule containing two amide linkages. This reaction is fundamental in peptide synthesis and allows for the incorporation of the 4-(N,N-dimethylcarbamoyl)propyl moiety into larger molecular structures. nih.gov Standard peptide coupling reagents like HATU or EDC can be used to facilitate this transformation efficiently. nih.gov

Amination and Derivatization at the Butyl Chain Terminus

A primary method for introducing the amino group at the terminus of the butyl chain is through the nucleophilic substitution of a suitable leaving group with an amine. This is a common and versatile strategy in amine synthesis. pressbooks.pub

Nucleophilic Substitution: The reaction of an alkyl halide with ammonia or an amine is a classic example of nucleophilic aliphatic substitution. wikipedia.org In the context of synthesizing this compound, a precursor with a leaving group at the 4-position of the N,N-dimethylbutanamide backbone would be reacted with an amino-group source.

A general representation of this reaction is: X-(CH2)3-C(O)N(CH3)2 + NH3 → H2N-(CH2)3-C(O)N(CH3)2 + HX

However, direct amination with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to the product amine being nucleophilic itself and reacting further with the alkyl halide starting material. pressbooks.pubwikipedia.org To achieve a more controlled synthesis of the primary amine, alternative methods like the Gabriel synthesis or the use of an azide anion followed by reduction are often employed. pressbooks.publibretexts.org

For the synthesis of tertiary amines, such as those with a dimethylamino group, the reaction of an alkyl halide with dimethylamine is a viable route. google.comgoogle.com This reaction is typically carried out in a two-phase aqueous-organic system with the controlled addition of an alkaline material to neutralize the hydrohalic acid formed. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Alkyl Halide | Ammonia | Primary Amine | Nucleophilic Substitution |

| Alkyl Halide | Primary Amine | Secondary Amine | Nucleophilic Substitution |

| Alkyl Halide | Secondary Amine | Tertiary Amine | Nucleophilic Substitution |

| Alkyl Halide | Tertiary Amine | Quaternary Ammonium Salt | Nucleophilic Substitution |

Substitution Reactions and Halogenated Precursors (e.g., 4-Chloro-N,N-dimethylbutanamide)

A key precursor for the synthesis of this compound is a halogenated derivative, with 4-Chloro-N,N-dimethylbutanamide being a prominent example. This compound provides an electrophilic carbon at the 4-position, which is susceptible to nucleophilic attack by an amine.

The synthesis of 4-Chloro-N,N-dimethylbutanamide can be achieved from γ-butyrolactone. The reaction involves the ring-opening of the lactone and subsequent chlorination. A common method for this transformation is the reaction of γ-butyrolactone with thionyl chloride (SOCl2), often in the presence of a catalyst like zinc chloride or a mixed catalyst system, to yield 4-chlorobutyryl chloride. patsnap.comgoogle.comgoogle.comganeshremedies.com The resulting acid chloride can then be reacted with dimethylamine to form 4-Chloro-N,N-dimethylbutanamide.

The reaction of γ-butyrolactone with thionyl chloride is a well-established industrial process. patsnap.compatsnap.com Recent advancements have focused on improving the yield and purity of 4-chlorobutyryl chloride by using mixed catalyst systems and optimizing reaction conditions. google.com Yields of over 90% and purities greater than 99% have been reported. patsnap.comgoogle.com

Once 4-Chloro-N,N-dimethylbutanamide is obtained, the chlorine atom can be displaced by an amino group through a nucleophilic substitution reaction, as described in the previous section.

Chemistry of Amide Enolates (e.g., Alkylation, Silylation)

Amide enolates are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds at the α-position to the carbonyl group. The enolate of N,N-dimethylbutanamide can be generated by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). youtube.com

Alkylation: The resulting enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to introduce an alkyl group at the α-carbon. libretexts.orgyoutube.com This alkylation is a versatile method for modifying the carbon skeleton of the butanamide. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. youtube.com For N,N-dimethylbutanamide, only one α-position is available for deprotonation.

The general scheme for the alkylation of an amide enolate is as follows:

Enolate Formation: R-CH2-C(O)N(CH3)2 + Base → [R-CH=C(O-)N(CH3)2]Li+

Alkylation: [R-CH=C(O-)N(CH3)2]Li+ + R'-X → R-CH(R')-C(O)N(CH3)2 + LiX

The nucleophilicity of amide-derived enolates is generally sufficient for reactions with both activated and non-activated alkyl halides. uwo.ca

Silylation: Amide enolates can also be trapped with silylating agents, such as chlorotrimethylsilane (TMSCl), to form silyl enol ethers. This reaction can be useful for protecting the enolate or for subsequent transformations.

Chiral Synthesis and Stereochemical Control

The development of methods for the enantioselective and diastereoselective synthesis of this compound and its analogues is crucial for applications where specific stereoisomers are required.

Enantioselective Pathways for this compound and Analogues

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the enantioselective synthesis of α-amino amides, which can be adapted for the synthesis of this compound analogues. nih.gov

One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For example, cinchona alkaloid-catalyzed reactions, such as the aza-Henry reaction, have been utilized for the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. nih.gov This method provides a route to peptides containing D-amino amides.

Enantioselective radical C–H amination has also emerged as a method for the synthesis of chiral β-amino alcohols, which are valuable building blocks. nih.gov

Diastereoselective Synthetic Routes

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over another when multiple stereocenters are present or being formed.

In the context of substituted this compound analogues, diastereoselective reactions are important for establishing the relative stereochemistry of multiple chiral centers. For instance, the addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines has been used to synthesize δ- and ε-amino ketone derivatives with moderate to good diastereoselectivity. nih.gov

The alkylation of enolates derived from chiral amides, often employing chiral auxiliaries, is a common method for achieving diastereoselective C-C bond formation. uwo.ca Sequential enolate alkylations of diketopiperazine templates have been shown to proceed with excellent levels of diastereoselectivity, providing a route to quaternary α-amino acids. rsc.org

| Synthetic Strategy | Key Feature | Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Enantio- and diastereoselective synthesis of amino amides. |

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | Enantioselective synthesis of D-α-amino amides. nih.gov |

| Diastereoselective Alkylation | Controlled formation of one diastereomer over another during alkylation. | Synthesis of substituted amino amides with multiple stereocenters. rsc.org |

Investigation of Molecular Interactions and Mechanistic Action

Fundamental Principles of Molecular Interaction

Molecular interactions are the attractive or repulsive forces that occur between molecules and between different parts of the same molecule. These forces are critical in determining how a ligand such as 4-Amino-N,N-dimethylbutanamide recognizes and binds to a biological target.

The structure of this compound facilitates several key intermolecular forces.

Hydrogen Bonding : The primary amino (-NH2) group and the carbonyl oxygen (C=O) of the amide group are key sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors. nih.gov Publicly available computational data indicates that the molecule has two hydrogen bond donors and two hydrogen bond acceptors. nih.gov These interactions are highly directional and play a significant role in the specificity of ligand-receptor binding.

Van der Waals Forces : These are weaker, non-specific interactions arising from temporary fluctuations in electron density. The alkyl chain (-CH2-CH2-CH2-) and the methyl groups (-N(CH3)2) of the molecule contribute to Van der Waals interactions, which are essential for stabilizing the ligand within the hydrophobic pockets of a target protein. researchgate.net

Electrostatic Interactions : The primary amine is basic and can be protonated under physiological pH, acquiring a positive charge. This charge allows for strong electrostatic or ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding site. The amide group also possesses a dipole moment that can engage in dipole-dipole interactions.

Ligand-target recognition is the process by which a molecule selectively binds to a specific receptor or enzyme. This process is governed by two primary models:

Lock-and-Key Model : This model proposes that the ligand (the "key") fits into the rigid binding site of the target protein (the "lock") with high specificity, much like a key fits its corresponding lock.

Induced-Fit Model : A more dynamic model suggesting that the binding of a ligand can cause a conformational change in the target protein. This change can optimize the binding interactions, leading to a more stable complex.

The conformational flexibility of this compound, with three rotatable bonds, suggests that its binding would likely be explained by the induced-fit model. nih.gov This flexibility allows it to adapt its shape to fit snugly into the binding site of a target protein, maximizing the intermolecular forces described above.

Biological Modulatory Mechanisms

The interaction of this compound with biological macromolecules can lead to the modulation of their functions, resulting in a physiological response. This can occur through various mechanisms, including enzyme regulation and receptor interaction.

Enzymes are critical for countless biological processes, and their regulation is a key therapeutic strategy. Small molecules can inhibit enzyme activity through several mechanisms, such as competitive, non-competitive, or uncompetitive inhibition. While no specific studies detailing the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) or other metabolic enzymes by this compound are publicly available, its structure suggests it could potentially act as an inhibitor. nih.govnih.gov For instance, if it were to act as a competitive inhibitor, it would bind to the active site of an enzyme, preventing the natural substrate from binding. RIPK1, a key regulator of inflammation and cell death, is a known target for small molecule inhibitors. nih.govinformahealthcare.com

Receptors are proteins that receive and transduce signals that may be integrated into biological systems. nih.gov Molecules that bind to receptors can be classified as agonists (which activate the receptor) or antagonists (which block the receptor's activity). nih.gov

Estrogen and Androgen Receptors : These are nuclear hormone receptors that play crucial roles in development, physiology, and disease, including cancer. nih.govnih.gov Ligands for these receptors often possess a core structure that can mimic endogenous hormones. While compounds with dimethylamino groups are known to interact with the estrogen receptor, there is no specific research available that has evaluated the binding or activity of this compound at either the estrogen or androgen receptors. nih.gov Such studies would involve competitive binding assays and functional assays to determine if the compound acts as an agonist or antagonist.

Cellular and Systemic Biochemical Pathway Perturbations

While direct research on this compound is limited, its structural similarity to other biologically active compounds, particularly butyramide (B146194) and gamma-aminobutyric acid (GABA), allows for informed hypotheses regarding its potential effects on cellular and systemic biochemical pathways. The following sections explore these potential activities based on the known functions of structurally related molecules.

Butyramide and its derivatives are closely related to butyrate (B1204436), a short-chain fatty acid known to play a significant role in metabolic regulation. Butyrate is a key energy source for colonocytes and has been shown to influence glucose homeostasis and lipid metabolism. It is plausible that this compound, as a butyramide derivative, could exert similar effects.

Research on other butyramide derivatives has demonstrated metabolic regulatory effects. For instance, a synthetic amide derivative of butyrate, N-(1-carbamoyl-2-phenyl-ethyl) butyramide, has been shown to improve glucose tolerance and reduce liver steatosis in animal models of diet-induced insulin (B600854) resistance. These effects were associated with the restoration of glucose transporters (GLUTs) and peroxisome proliferator-activated receptors (PPARs) in both the liver and adipose tissue. Given these findings, this compound may have the potential to influence similar metabolic pathways.

Table 1: Potential Metabolic Effects of Butyramide Derivatives

| Derivative | Model System | Observed Effects | Potential Mechanism |

|---|

The butanamide structure is a core component of molecules that exhibit significant immunomodulatory and anti-inflammatory properties. Butyrate, for example, is well-documented to have anti-inflammatory effects in the gut by inhibiting histone deacetylases (HDACs) and modulating the activity of immune cells.

Studies on butyramide derivatives further support the potential for anti-inflammatory action. N-(1-carbamoyl-2-phenylethyl) butyramide has been observed to reduce intestinal injury and innate immune activation. This compound was found to modulate key players in innate immunity within gut tissues, leading to a reduction in the inflammatory process. Specifically, it has demonstrated the ability to suppress the activation of Toll-like receptors (TLRs) and NF-κB, key signaling pathways in the inflammatory response. Another study on butyrate derivatives showed anti-inflammatory effects in porcine cell culture models, where they reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

These findings suggest that this compound may possess similar anti-inflammatory capabilities by modulating immune signaling pathways.

Table 2: Immunomodulatory Effects of Butyramide Derivatives

| Derivative | Model System | Observed Effects | Potential Mechanism |

|---|---|---|---|

| N-(1-carbamoyl-2-phenylethyl) butyramide | Ceftriaxone-induced intestinal injury in mice | Reduced inflammatory process, improved anti-inflammatory and resolving pattern | Modulation of innate immunity players |

| N-(1-carbamoyl-2-phenyl-ethyl) butyramide | High-fat diet-fed rats | Reduced pro-inflammatory parameters in the liver | Suppression of Toll-like receptors and NF-κB activation |

The structural resemblance of this compound to GABA, the primary inhibitory neurotransmitter in the central nervous system, strongly suggests a potential for neurochemical activity. GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in various neurological disorders, including epilepsy.

Derivatives of butyramide have been investigated for their anticonvulsant properties. Some have shown preliminary but strong anticonvulsive activity. For example, research on 4-(2-acetoxybenzoylamino) butyramide derivatives has demonstrated significant antiepileptic activities in a mouse model of 4-aminopyridine-induced epilepsy. This suggests a potential interaction with GABAergic systems or other pathways involved in neuronal excitability.

Furthermore, the potential for neuroprotective effects exists. Neuroinflammation is a key component of many neurodegenerative diseases. Given the anti-inflammatory properties of related butyramide compounds, it is conceivable that this compound could exert neuroprotective effects by mitigating neuroinflammatory processes. While direct evidence is lacking for this specific compound, the broader class of butyramide derivatives holds promise in this area.

Table 3: Neurochemical and Potential Therapeutic Activities of Butyramide Derivatives

| Derivative Class | Model System | Observed Effects | Potential Mechanism of Action |

|---|---|---|---|

| Butyramide derivatives | General | Preliminary strong anticonvulsive activity | Inhibition of histone deacetylases |

Applications in Advanced Research Domains

Organic Synthesis and Medicinal Chemistry Building Blocks

As a bifunctional molecule, 4-Amino-N,N-dimethylbutanamide offers potential as a versatile intermediate in the synthesis of more complex molecules. The primary amine allows for the introduction of the aminobutyl chain via nucleophilic substitution or addition reactions, while the dimethylamide group offers a stable, polar moiety.

There is limited specific information available in scientific literature detailing the use of this compound as a direct precursor in the synthesis of complex, named pharmacophores. In principle, its structure is suitable for incorporation into larger, biologically active molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or imines, integrating the four-carbon backbone into a larger scaffold. The tertiary amide is generally stable but can be hydrolyzed under harsh conditions if required.

Specific instances of this compound being utilized in the development of commercial agrochemicals or specialty chemicals are not prominently reported. As a chemical intermediate, it could potentially be used to synthesize active ingredients for crop protection or to create specialty chemicals such as surfactants, chelating agents, or coatings, where its amino and amide functionalities could impart desired properties. However, concrete examples and dedicated research in this area are not available.

Innovations in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is not well-documented in the available research.

No specific research could be found that describes the use of this compound as a monomer for polymerization or as an additive to enhance the thermal stability or chemical resistance of polymeric systems. Theoretically, the primary amine could react with compounds like epoxides or acyl chlorides to be incorporated into a polymer backbone, but studies detailing this application are not available.

There is no available research linking this compound to the development of electronic or optical materials, including Organic Light-Emitting Diodes (OLEDs), Aggregation-Induced Emission (AIE) materials, or Covalent Organic Frameworks (COFs).

Catalytic Applications in Chemical Transformations

No literature was found that reports the use of this compound as a catalyst or as a ligand in catalytic complexes for chemical transformations.

Design of Ligands for Metal Catalysis (e.g., Biomimetic Non-Heme Iron Catalysis)

No specific information was found in the available literature detailing the use of this compound in the design of ligands for metal catalysis, including biomimetic non-heme iron catalysis. General research in this area focuses on creating ligands that mimic the active sites of metalloenzymes to catalyze specific reactions. nih.govnih.gov The stability and coordination geometry of the resulting metal complexes are key factors in their catalytic activity. researchgate.net

Facilitation of Diverse Chemical Reactions

Conclusion

Design and Synthesis of this compound Derivatives

The synthetic strategies for creating derivatives of this compound are multifaceted, allowing for precise alterations at various positions of the molecule. These modifications are typically categorized based on the region of the chemical scaffold being altered: the amino terminus, the amide functionality, and the butyl chain.

Variations in the Amino Terminus

Modifications at the amino terminus of the 4-aminobutanamide (B1198625) scaffold are crucial for influencing the compound's polarity, basicity, and potential for hydrogen bonding. One common approach involves the acylation of the primary amino group. For instance, the introduction of an acetyl group to yield N-acetyl-4-aminobutanamide derivatives has been explored. This transformation converts the basic primary amine into a neutral amide, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Another strategy involves the reductive amination of the amino group to introduce various alkyl or aryl substituents. This allows for the synthesis of a diverse library of secondary and tertiary amine derivatives, thereby modulating the steric bulk and lipophilicity at this terminus.

Modifications of the Amide Functionality

The N,N-dimethylamide portion of the molecule is another key site for structural variation. Replacing the dimethyl groups with other alkyl or cyclic substituents can influence the compound's metabolic stability and receptor-binding interactions. For example, the synthesis of derivatives incorporating a pyrrolidinyl or piperidinyl moiety in place of the N,N-dimethyl group can introduce conformational constraints and alter the molecule's solubility.

Furthermore, the amide bond itself can be replaced with other functional groups, such as a ketone or an ester, to probe the importance of the amide's hydrogen bonding capabilities and electronic properties for biological activity.

Structural Elaboration of the Butyl Chain

Systematic modifications of the butyl chain have been a significant area of investigation. The introduction of substituents along this chain can impact the molecule's conformation and its interaction with biological targets. Research into a closely related class of compounds, known as Primary Amino Acid Derivatives (PAADs), has shed light on the effects of such modifications. In these studies, the carbon at the 2-position (alpha to the amide) has been a key site for substitution.

For example, the synthesis of analogues with varying hydrocarbon groups at the C(2) position, such as ethyl, isopropyl, and tert-butyl, has been accomplished. These syntheses often start from the corresponding amino acid precursors, which are then subjected to amidation reactions. The stereochemistry at this position has also been shown to be a critical determinant of activity, with derivatives corresponding to the D-amino acid configuration often exhibiting greater potency.

Elucidation of Structure-Activity Relationships

The systematic synthesis of derivatives has enabled a detailed examination of the structure-activity relationships (SAR), providing a roadmap for the design of more potent and selective compounds.

Pharmacological Activity of Primary Amino Acid Derivatives (PAADs) and their Analogues

Research on Primary Amino Acid Derivatives (PAADs), which can be considered analogues of this compound with substitutions at the C(2) position and a benzyl (B1604629) group on the amide nitrogen, has revealed significant anticonvulsant and neuropathic pain-attenuating properties. These studies have demonstrated that the nature of the substituent at the C(2) position plays a critical role in determining the pharmacological activity.

Specifically, C(2)-hydrocarbon N'-benzyl 2-amino acetamides have shown potent anticonvulsant effects in the maximal electroshock seizure (MES) animal model. nih.gov A clear trend was observed where increasing the steric bulk of the C(2) substituent from ethyl to isopropyl to tert-butyl led to enhanced anticonvulsant activity. The stereochemistry at the C(2) position was also found to be crucial, with the (R)-stereoisomers, corresponding to D-amino acids, generally displaying superior activity. nih.gov

| Compound | C(2) Substituent | Stereochemistry | Anticonvulsant Activity (MES ED₅₀, mg/kg) |

|---|---|---|---|

| (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) | Isopropyl | R | 13-21 |

| (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide | tert-Butyl | R | > Phenobarbital (ED₅₀ = 22 mg/kg) |

| (R)-N'-benzyl 2-amino-3-methoxypropionamide | Methoxymethyl | R | Improved with 4'-substituents |

Impact of Electronic and Steric Properties on Bioactivity

The electronic and steric properties of substituents have a profound impact on the bioactivity of 4-aminobutanamide derivatives. In the context of PAADs, modifications to the N'-benzylamide moiety have provided valuable insights into these effects. It was demonstrated that the anticonvulsant activity of (R)-N'-benzyl 2-amino-3-methylbutanamide and its analogues was sensitive to the electronic nature of substituents on the benzyl ring. nih.gov

Electron-withdrawing groups at the 4'-position of the benzylamide ring were found to retain or enhance anticonvulsant activity. nih.gov Conversely, the introduction of electron-donating groups at the same position led to a decrease or loss of activity. nih.gov This suggests that the electronic properties of this region of the molecule are critical for its interaction with the biological target.

Furthermore, a rationally designed multiple ligand approach, which involved incorporating a 3-fluorobenzyloxy or 3-fluorophenoxymethyl group at the 4'-position, resulted in a significant improvement in anticonvulsant activity. nih.gov The 3-fluorophenoxymethyl group, in particular, led to a nearly four-fold increase in the potency of (R)-N'-benzyl 2-amino-3-methoxypropionamide, with its activity surpassing that of the established antiepileptic drug phenytoin. nih.gov These findings highlight the intricate interplay of steric and electronic factors in determining the pharmacological profile of this class of compounds.

| Modification Site | Substituent Type | Effect on Anticonvulsant Activity |

|---|---|---|

| 4'-N'-benzylamide | Electron-withdrawing groups | Activity retained or enhanced |

| Electron-donating groups | Activity lost | |

| C(2) Position | Increased steric bulk (e.g., isopropyl, tert-butyl) | Activity enhanced |

| (R)-stereochemistry | Generally more potent |

Comparative Analysis with Related Amide Structures (e.g., Butanediamide, Synthetic Cannabinoid Analogues)

A comparative analysis of this compound with related amide structures such as butanediamide and synthetic cannabinoid analogues reveals significant differences in their structural features and, consequently, their potential chemical and biological activities.

Butanediamide , also known as succinamide, presents a symmetrical structure with a four-carbon chain and primary amide groups at both ends. This symmetrical arrangement allows for extensive intermolecular hydrogen bonding through the -NH2 groups of the primary amides, contributing to its solid state at room temperature and its relatively high melting point. In contrast, this compound has a terminal primary amine group and a tertiary amide group. The presence of the N,N-dimethyl substitution on the amide nitrogen prevents it from participating in hydrogen bond donation, which influences its physical properties and intermolecular interactions compared to the dual primary amide structure of butanediamide.

The table below provides a comparative overview of the structural features of these compounds.

| Feature | This compound | Butanediamide | Representative Synthetic Cannabinoid Analogue (e.g., an Indole-3-carboxamide) |

| Amide Type | Tertiary Amide | Primary Diamide | Secondary or Tertiary Amide |

| Terminal Group | Primary Amine | Primary Amide | Varies (often a bulky lipophilic group) |

| Hydrogen Bond Donors | Primary amine (-NH2) | Two primary amides (-NH2) | Varies, may have N-H donor |

| Hydrogen Bond Acceptors | Amide oxygen, amine nitrogen | Two amide oxygens | Amide oxygen, other heteroatoms |

| Key Structural Motifs | Aminobutyl chain with a dimethylamide | Symmetrical dicarboxamide | Indole/indazole core, linker, tail group |

| Potential for Intermolecular Hydrogen Bonding | Moderate | High | Varies with structure |

Structure-Reactivity Relationships in Synthetic Pathways

The synthetic pathways leading to this compound are governed by the structure and reactivity of the chosen starting materials and intermediates. A common theoretical approach involves the ring-opening of a lactone precursor, such as γ-butyrolactone, by an amine.

The reaction of γ-butyrolactone with dimethylamine (B145610) serves as a key example of structure-reactivity relationships in the synthesis of N,N-dimethylamides. The γ-butyrolactone ring is a five-membered cyclic ester. The electrophilicity of the carbonyl carbon in the lactone is a critical factor driving the reaction. This electrophilicity is influenced by the ring strain inherent in the five-membered ring, making it susceptible to nucleophilic attack.

Dimethylamine, a secondary amine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the carbonyl carbon of γ-butyrolactone. This nucleophilic attack is sterically influenced by the substituents on both the lactone and the amine. In the case of unsubstituted γ-butyrolactone and the relatively small dimethylamine, steric hindrance is minimal, allowing for an efficient reaction. The outcome of this reaction is the ring-opening of the lactone to form an intermediate, which upon workup, can yield 4-hydroxy-N,N-dimethylbutanamide. Subsequent chemical modifications would be required to convert the hydroxyl group to an amino group to yield the final product.

The structure of the amine nucleophile plays a significant role in the reactivity. Primary amines can also react with γ-butyrolactone, but the resulting secondary amide still possesses an N-H bond, which can influence subsequent reaction steps. The use of a secondary amine like dimethylamine directly leads to the formation of a tertiary amide.

Another potential synthetic route could involve starting with a precursor that already contains the amino group or a protected form of it. For instance, the reaction of a derivative of 4-aminobutanoic acid with a methylating agent for the amide formation would present a different set of structure-reactivity considerations, focusing on the activation of the carboxylic acid and the reactivity of the amine.

The table below outlines key structural features and their influence on the reactivity in a plausible synthetic pathway for this compound.

| Reactant/Intermediate | Key Structural Feature | Influence on Reactivity |

| γ-Butyrolactone | Five-membered lactone ring | Ring strain enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. |

| Dimethylamine | Secondary amine | A potent nucleophile with minimal steric hindrance, facilitating the attack on the lactone's carbonyl carbon. The two methyl groups lead directly to a tertiary amide. |

| 4-hydroxy-N,N-dimethylbutanamide (Intermediate) | Primary hydroxyl group | The reactivity of this group determines the feasibility of its conversion to a primary amine in a subsequent step. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods, such as Density Functional Theory (DFT), are used to predict a variety of molecular attributes.

Electronic Structure and Reactivity Predictions

The electronic structure of 4-Amino-N,N-dimethylbutanamide dictates its reactivity. Quantum chemical calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule will interact with other chemical species.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the electrostatic potential on the electron density surface, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the oxygen of the carbonyl group and the nitrogen of the primary amine would be expected to be nucleophilic centers, while the hydrogen atoms of the amine group would be electrophilic.

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

| Dipole Moment | - | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative as specific published data for this compound is unavailable.

Conformational Analysis and Energetics

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Table 2: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) |

| 1 (Global Minimum) | 0.00 | - |

| 2 | 1.5 | - |

| 3 | 3.2 | - |

Note: This table represents a hypothetical outcome of a conformational analysis study.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein receptor or an enzyme.

Prediction of Ligand-Receptor Interactions

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

This technique can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the primary amine and carbonyl oxygen could act as hydrogen bond donors and acceptors, respectively, playing a crucial role in its binding to a potential biological target.

Elucidation of Catalytic Mechanisms

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. In the context of enzymatic reactions, MD can be used to study the conformational changes that occur during the catalytic process.

For reactions involving carbocation intermediates, computational methods can be employed to assess the stability of these transient species. The substitution pattern around the positively charged carbon atom influences its stability. Quantum mechanics calculations can quantify the energetics of carbocation formation and potential rearrangement pathways, such as hydride or alkyl shifts, which are common in biochemical transformations. While not directly applicable to the stable form of this compound, such studies would be relevant if it were a substrate in a reaction proceeding through a carbocationic intermediate.

In Silico Metabolism Prediction and Metabolite Characterization

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. These predictions are based on databases of known biotransformations and models of drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.

For this compound, potential metabolic pathways could include:

N-demethylation: The removal of one or both methyl groups from the tertiary amide nitrogen.

Oxidation: Hydroxylation at various positions on the butyl chain.

Deamination: Removal of the primary amino group.

Various software platforms can predict the likelihood of these reactions occurring and the structures of the resulting metabolites. These predictions are valuable for guiding experimental metabolite identification studies.

Table 3: Predicted Metabolites of this compound from In Silico Analysis

| Metabolic Reaction | Predicted Metabolite |

| N-demethylation | 4-Amino-N-methylbutanamide |

| N-dealkylation | 4-Aminobutanamide (B1198625) |

| Oxidation | 4-Amino-N,N-dimethyl-x-hydroxybutanamide |

Note: This table lists plausible metabolites based on common metabolic pathways.

Advanced Analytical Methodologies for Characterization and Study

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For 4-Amino-N,N-dimethylbutanamide, one would expect characteristic signals corresponding to the N,N-dimethyl groups, the three methylene (B1212753) groups of the butane (B89635) chain, and the protons of the primary amino group. The chemical shifts, splitting patterns, and integration of these signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, would confirm the compound's structure. Unfortunately, experimentally obtained and publicly available NMR spectra for this compound could not be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry can determine the exact mass with high precision, which helps in deducing the molecular formula. The expected molecular ion peak for this compound would correspond to its molecular weight. Analysis of the fragmentation pattern would likely show characteristic losses, such as the cleavage of the amide bond or fragmentation of the alkyl chain, providing further structural confirmation. However, a published mass spectrum or detailed fragmentation analysis for this specific compound is not available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and C-H stretching and bending vibrations of the alkyl groups. The absence of publicly available IR spectral data prevents a detailed discussion of its characteristic absorption frequencies.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. A specific HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., C18 column) and a mobile phase to achieve good separation and peak shape. Detection could be performed using a UV detector if the compound has a chromophore, or more universally with a mass spectrometer (LC-MS). No specific, validated HPLC method for the analysis of this compound has been detailed in publicly accessible sources.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Due to the presence of a primary amino group, this compound may require derivatization to improve its volatility and chromatographic behavior, for example, through silylation or acylation. The selection of an appropriate column and temperature program would be crucial for its analysis. As with other techniques, specific GC methods for this compound are not documented in the public domain.

Chiral Analysis Methods (e.g., Chiral HPLC, Optical Rotation)

Information regarding the chiral analysis of this compound is not available in published scientific literature. There are no detailed research findings or established methods for the separation of its potential enantiomers. As such, data on chiral HPLC parameters or optical rotation values cannot be provided.

Q & A

Q. What are the established synthetic routes for 4-Amino-N,N-dimethylbutanamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Acylation of Amines: React 4-aminobutanoyl chloride with dimethylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Microwave-Assisted Synthesis: Reduce reaction time by 60% using microwave irradiation (100°C, 30 min) while maintaining yields >85%. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

- Byproduct Mitigation: Use excess dimethylamine (1.5 eq) to suppress formation of N-mono-methylated impurities. Isolate the product via vacuum distillation (bp 120–125°C at 0.1 mmHg) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR Analysis:

- Expected signals: δ 2.2 ppm (s, 6H, N-(CH₃)₂), δ 1.6–1.8 ppm (m, 4H, CH₂-CH₂), δ 3.3 ppm (t, 2H, CO-NH-CH₂).

- Absence of δ 5.5–6.0 ppm (N-H) confirms complete dimethylation .

- IR Spectroscopy:

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311++G(d,p) basis set to calculate:

- Dipole moment (predicted ~3.5 Debye due to polar amide group).

- HOMO-LUMO gap (theoretical ~5.2 eV, indicating moderate reactivity).

- Compare with experimental UV-Vis data (λmax ~210 nm) to validate accuracy .

- Solvent Effects: Include polarizable continuum models (PCM) for aqueous solubility predictions. Correlate with experimental logP values (~0.8) .

Q. How do steric and electronic effects of the N,N-dimethyl group influence reaction pathways in catalytic amidation?

Methodological Answer:

- Steric Hindrance: The bulky dimethyl group reduces nucleophilicity at the amide nitrogen, suppressing undesired side reactions (e.g., dimerization) in Pd-catalyzed cross-couplings.

- Electronic Effects: Electron-donating methyl groups increase electron density on the amide carbonyl, altering reactivity in nucleophilic acyl substitutions. Monitor via Hammett substituent constants (σ ≈ -0.15 for N,N-dimethyl) .

- Experimental Validation: Compare reaction kinetics with N-methyl and N-ethyl analogs using stopped-flow IR spectroscopy .

Q. How can contradictory solubility data (e.g., in polar vs. nonpolar solvents) be resolved experimentally?

Methodological Answer:

- Standardized Protocols:

- Measure solubility in DMSO, water, and ethanol at 25°C using gravimetric analysis (saturation achieved via sonication for 1 hr).

- Address discrepancies by testing under inert atmosphere (N₂) to prevent oxidative degradation .

- Molecular Dynamics Simulations: Predict solvation shells to explain anomalous solubility in chloroform (e.g., hydrogen bonding with amide protons) .

Q. What strategies identify and quantify degradation products of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS Analysis:

- Use C18 column with 0.1% formic acid in water/acetonitrile.

- Detect primary degradation product (4-oxo-N,N-dimethylbutanamide) at m/z 159 [M+H]⁺.

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks. Quantify degradation via calibration curves (R² >0.99) .

Q. How does the compound’s conformation affect its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Simulate binding to serine hydrolases (e.g., acetylcholinesterase) using AutoDock Vina.

- Lowest-energy conformation shows amide carbonyl hydrogen-bonding with catalytic triad (e.g., His440 in AChE).

- Circular Dichroism (CD): Compare solution-phase conformations in aqueous vs. lipid-rich environments to assess membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.